Tetrabutylphosphonium methanesulfonate

Description

Significance of Phosphonium-Based Ionic Liquids in Contemporary Chemistry

Phosphonium-based ionic liquids (PILs) represent a crucial class of ionic liquids (ILs), which are salts with melting points below 100°C. researchgate.net They have garnered considerable attention as potential "designer solvents" and environmentally benign alternatives to volatile organic compounds. researchgate.net A key advantage of PILs over the more commonly studied nitrogen-based analogues, such as those with imidazolium (B1220033) cations, is their generally superior thermal and chemical stability. researchgate.netacs.org The absence of acidic protons on the phosphonium (B103445) cation makes them particularly robust in strongly basic media. researchgate.net

The properties of PILs can be fine-tuned by varying the four organic substituents on the phosphorus atom and by selecting different anions, leading to a vast number of potential combinations. This tunability allows for their application in a wide array of chemical processes. researchgate.net They are utilized as solvents and catalysts in organic synthesis, for extraction and separation processes, as electrolytes in electrochemical devices like batteries and supercapacitors, as heat-transfer fluids, and in tribology as lubricants. researchgate.netresearchgate.net The growing commercial availability of various trialkylphosphines and their corresponding quaternary phosphonium salts since the 1990s has further propelled research into their applications.

Overview of Tetrabutylphosphonium (B1682233) Methanesulfonate (B1217627) as a Representative Ionic Liquid

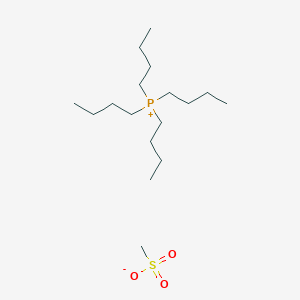

Tetrabutylphosphonium methanesulfonate ([TBP][MeSO₃]) is an ionic liquid that exemplifies the characteristics of the phosphonium-based family. It consists of a central phosphorus atom bonded to four butyl groups, forming the tetrabutylphosphonium cation, and a methanesulfonate anion. nih.gov This structure imparts notable stability compared to corresponding ammonium (B1175870) salts. sigmaaldrich.comsigmaaldrich.com It is recognized for its utility as a phase transfer catalyst in organic reactions and as a stationary phase in gas chromatography. sigmaaldrich.comsigmaaldrich.comchemicalbull.com

Physically, it exists as crystals at room temperature with a melting point in the range of 59-62 °C. sigmaaldrich.comsigmaaldrich.com The compound's properties are a direct result of its ionic composition, which includes a large, sterically hindered cation and a non-coordinating anion.

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C17H39O3PS or (CH3CH2CH2CH2)4P(CH3SO3) | chemicalbull.comsigmaaldrich.com |

| Molecular Weight | 354.53 g/mol | nih.govsigmaaldrich.comsigmaaldrich.com |

| CAS Number | 98342-59-7 | nih.govsigmaaldrich.comsigmaaldrich.com |

| Appearance | Crystals | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 59-62 °C | sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | methanesulfonate;tetrabutylphosphanium | nih.gov |

Scope and Research Imperatives for this compound Studies

Research into this compound is driven by its potential applications across several key areas of chemistry. These investigations aim to harness its unique physicochemical properties for process optimization and the development of new technologies.

Carbon Dioxide Capture: A significant area of research involves the use of [TBP][MeSO₃] in hybrid solvents for CO₂ capture. Studies have explored its combination with aqueous solutions of amines like monoethanolamine (MEA) to enhance CO₂ absorption capacity and rate. mdpi.com The selection of [TBP][MeSO₃] for this purpose was guided by screening studies aimed at identifying ionic liquids capable of improving the performance of conventional amine scrubbing technologies. mdpi.com

Cellulose (B213188) Processing: The dissolution of cellulose, a critical step in the production of biofuels and bio-based materials, is another major research focus. While much of the research in this area uses other tetrabutylphosphonium salts like the chloride ([TBP]Cl) and hydroxide (B78521) ([TBP]OH), the fundamental mechanism involves the cooperative action of the cation, anion, and co-solvents like water to break down the complex hydrogen-bonding network of cellulose. researchgate.netnih.govnih.gov The tetrabutylphosphonium cation plays a key role in permanently cleaving cellulose strands from the bundle. researchgate.net This foundational understanding provides an impetus for exploring the efficacy of the methanesulfonate variant in similar applications.

Electrochemistry: The electrochemical stability of phosphonium-based ionic liquids makes them attractive for energy storage applications. nih.gov Methanesulfonate-based protic ionic liquids have been synthesized and investigated as components for proton-conducting polymer electrolyte membranes in high-temperature fuel cells. mdpi.com Furthermore, methanesulfonic acid is used as an electrolyte for metal electroplating, suggesting that its phosphonium salt derivative could have interesting properties as an electrolyte in nonaqueous systems. mdpi.com

Organic Synthesis and Catalysis: The use of PILs as effective stabilizers for metal nanoparticles in catalysis is a growing field. mdpi.com Given that [TBP][MeSO₃] is already known as a phase transfer catalyst, further research is warranted to explore its role as a solvent or catalyst in a broader range of organic transformations, including transition metal-catalyzed reactions like cross-couplings. chemicalbull.commdpi.com Its synthesis can be achieved via routes such as the reaction of tetrabutylphosphonium bromide with propyl methanesulphonate. chemicalbook.com

Propriétés

IUPAC Name |

methanesulfonate;tetrabutylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.CH4O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQCNXSPLHDLED-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H39O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584998 | |

| Record name | Tetrabutylphosphanium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98342-59-7 | |

| Record name | Tetrabutylphosphanium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylphosphonium methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tetrabutylphosphonium Methanesulfonate

Neutralization Reaction Pathways

A fundamental and common approach to synthesizing phosphonium-based ionic liquids is the neutralization of a phosphonium (B103445) hydroxide (B78521) with a suitable acid. This acid-base reaction is typically straightforward and results in the formation of the desired salt and water as the primary byproduct.

The direct neutralization of tetrabutylphosphonium (B1682233) hydroxide with methanesulfonic acid represents a high-yield pathway to produce tetrabutylphosphonium methanesulfonate (B1217627). sigmaaldrich.comchemimpex.com In this reaction, the strong base, tetrabutylphosphonium hydroxide, reacts with methanesulfonic acid to form the target ionic liquid and water. sigmaaldrich.comwikipedia.org The simplicity of removing water, typically under vacuum, makes this an attractive method for obtaining a high-purity product. The reaction is as follows:

(CH₃CH₂CH₂CH₂)₄P⁺OH⁻ + CH₃SO₃H → (CH₃CH₂CH₂CH₂)₄P⁺CH₃SO₃⁻ + H₂O

The preparation of the tetrabutylphosphonium hydroxide precursor is a critical step in this synthetic sequence and can be accomplished through various methods.

Tetrabutylphosphonium hydroxide can be prepared from its corresponding halide salt, typically tetrabutylphosphonium bromide, using a strong basic anion exchange resin. researchgate.net In this process, an aqueous solution of tetrabutylphosphonium bromide is passed through a column packed with an anion exchange resin that has been pre-loaded with hydroxide ions (OH⁻). wikipedia.orgresearchgate.net As the solution passes through the column, the bromide anions are exchanged for hydroxide anions, which are retained by the resin, resulting in an aqueous solution of tetrabutylphosphonium hydroxide. researchgate.netorgsyn.org The efficiency of this exchange is influenced by factors such as the concentration of the starting material, temperature, and the physical dimensions of the exchange column. researchgate.net

| Parameter | Condition | Outcome |

|---|---|---|

| Initial Salt | Tetrabutylammonium Bromide | Achieved >86.0% degree of exchange and a final product concentration of >10.0%. |

| Resin Type | Gel type strong basic anion exchange resin (OH⁻ form) | |

| Temperature | 15°C | |

| Regeneration Liquid (NaOH) Concentration | 5.0% | |

| Column Height to Diameter Ratio | 15 |

An alternative route to tetrabutylphosphonium hydroxide involves a metathesis reaction between tetrabutylphosphonium bromide and a strong inorganic base like potassium hydroxide in an alcoholic solvent, such as methanol. google.com In this method, the reactants are mixed in methanol, where the desired tetrabutylphosphonium hydroxide remains in solution while the inorganic salt, potassium bromide, precipitates due to its low solubility in the organic solvent. google.com The precipitate can then be removed by filtration to yield a solution of the hydroxide precursor. google.com

| Reactant/Solvent | Example Quantity |

|---|---|

| Potassium Hydroxide | 80-90 grams |

| Tetrabutylammonium Bromide | 200 grams |

| Methanol | ~500 grams |

Direct metathesis, or salt exchange, provides a pathway to the target ionic liquid without the isolation of the hydroxide intermediate. These reactions typically involve the exchange of anions between two different salts.

Research has demonstrated the synthesis of tetrabutylphosphonium methanesulfonate directly from tetrabutylphosphonium bromide. One specific method involves the reaction between tetrabutylphosphonium bromide and a methanesulfonate source in an organic solvent. chemicalbook.com A study by Giorgi et al. reported a high-yield synthesis by reacting tetrabutylphosphonium bromide in benzene (B151609) at 80°C. chemicalbook.com This approach achieved a 93% yield of the desired product. chemicalbook.com

| Reactant 1 | Reactant 2 Source | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Tetrabutylphosphonium Bromide | Methanesulfonate Source | Benzene | 80°C | 93% |

Direct Metathesis Approaches

Ion Exchange Synthesis Routes

Beyond its use in precursor preparation, ion exchange chromatography can be employed as a direct method for synthesizing this compound. This technique relies on the selective exchange of anions as a solution passes through a solid resin. researchgate.netscirp.org

The process involves two main steps. First, an anion exchange resin is prepared in the methanesulfonate form by passing a solution of a simple methanesulfonate salt (e.g., sodium methanesulfonate) or methanesulfonic acid through the column. This loads the resin's functional groups with methanesulfonate anions. Subsequently, a solution containing the tetrabutylphosphonium cation with a different anion, such as tetrabutylphosphonium bromide or chloride, is passed through the prepared resin. scirp.org The bromide or chloride anions are captured by the resin, which in turn releases the methanesulfonate anions into the solution. The eluate, therefore, consists of an aqueous solution of this compound. The water can then be removed under reduced pressure to isolate the pure ionic liquid. This method is effective for achieving high purity by avoiding the introduction of byproducts that are difficult to separate. nih.gov

Conversion of Tetrabutylphosphonium Chloride with Sodium Methanesulfonate

A common and straightforward method for the synthesis of this compound is through an anion exchange reaction, also known as salt metathesis. This method involves the reaction of tetrabutylphosphonium chloride with sodium methanesulfonate. The reaction is typically carried out in a solvent where the starting materials are soluble, but one of the products, in this case, sodium chloride, is insoluble. This insolubility drives the reaction to completion by precipitating the sodium chloride, which can then be removed by filtration.

The general reaction is as follows:

(CH₃CH₂CH₂CH₂)₄P⁺Cl⁻ + CH₃SO₃⁻Na⁺ → (CH₃CH₂CH₂CH₂)₄P⁺CH₃SO₃⁻ + NaCl(s)

The selection of an appropriate solvent is crucial for the success of this reaction. Solvents such as acetone (B3395972), acetonitrile (B52724), or dichloromethane (B109758) are often employed. Following the removal of the precipitated sodium chloride, the desired this compound can be isolated by evaporating the solvent. The purity of the final product can be further enhanced by washing with a solvent in which the product is sparingly soluble, followed by drying under vacuum.

Below is a table illustrating typical reaction parameters for this synthetic approach.

| Parameter | Value |

| Reactants | Tetrabutylphosphonium Chloride, Sodium Methanesulfonate |

| Solvent | Acetonitrile |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Work-up | Filtration of NaCl, solvent evaporation |

| Purity | >95% after washing |

Direct Reaction from Phosphine (B1218219) Oxides

An alternative synthetic route to this compound involves the direct acid-base neutralization reaction between a phosphine oxide and a sulfonic acid.

This method leverages the basic nature of tetrabutylphosphine oxide and the acidic properties of methanesulfonic acid to form the corresponding phosphonium salt. The reaction is a direct neutralization, producing only the desired ionic liquid without the formation of an inorganic salt byproduct, which simplifies the purification process.

The reaction is represented as:

(CH₃CH₂CH₂CH₂)₄PO + CH₃SO₃H → (CH₃CH₂CH₂CH₂)₄P⁺CH₃SO₃⁻ + H₂O

The reaction is typically performed by mixing stoichiometric amounts of the reactants, often in a suitable solvent to facilitate the reaction and control the temperature, as the neutralization can be exothermic. researchgate.net After the reaction is complete, the solvent and the water formed are removed, typically under reduced pressure, to yield the final product. The absence of a salt byproduct makes the purification process significantly more straightforward compared to the metathesis route. rsc.orgresearchgate.netcore.ac.uk

A representative set of reaction conditions is outlined in the table below.

| Parameter | Value |

| Reactants | Tetrabutylphosphine Oxide, Methanesulfonic Acid |

| Solvent | Toluene or Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-6 hours |

| Work-up | Solvent and water removal under vacuum |

| Purity | >98% |

Methodological Advancements and Optimization Strategies in Synthesis

Optimization of Reaction Conditions: Key parameters that can be optimized include reaction temperature, solvent choice, and reaction time. mdpi.comresearchgate.net For metathesis reactions, the choice of solvent is critical to ensure the precipitation of the inorganic salt byproduct, thereby driving the equilibrium towards the product. googleapis.com For neutralization reactions, controlling the temperature is important to manage the exothermic nature of the reaction and prevent potential side reactions. researchgate.net The use of continuous flow reactors can also offer better control over reaction parameters and improve scalability and safety. researchgate.net

Purification Strategies: The purity of the final ionic liquid is paramount for many of its applications. Common impurities in the metathesis route include unreacted starting materials and the halide byproduct. Advanced purification techniques can be employed to remove these.

Crystallization: Recrystallization from a suitable solvent system can be a highly effective method for purifying solid phosphonium salts. researchgate.net

Ion Exchange Chromatography: For removing residual halide ions, passing a solution of the ionic liquid through a column containing a cation exchange resin can be effective. google.comgoogle.comchromforum.org A procedure for the removal of tetrabutylammonium salts using an ion-exchange resin has been reported, which could be adapted for phosphonium salts. orgsyn.org

Washing and Extraction: Washing the crude product with a solvent in which the impurities are soluble but the desired product is not can significantly improve purity. Liquid-liquid extraction can also be used to separate the product from impurities.

The table below summarizes some optimization strategies.

| Strategy | Description | Potential Benefit |

| Solvent Screening | Testing various solvents to find the optimal medium for reaction and precipitation. | Improved yield and easier separation of byproducts. |

| Temperature Control | Precise management of reaction temperature, especially for exothermic neutralizations. | Minimized side reactions and enhanced product purity. |

| Purification via Resin | Utilizing ion exchange resins to capture and remove ionic impurities. google.com | High purity product, free from halide contamination. |

| Recrystallization | Dissolving the crude product in a minimal amount of hot solvent and allowing it to cool and crystallize. | Attainment of high-purity crystalline solid. |

Fundamental Chemical Behavior and Intermolecular Interactions of Tetrabutylphosphonium Methanesulfonate

Ionic Association and Dissociation Phenomena

The extent to which an electrolyte exists as free ions or associated species in solution is critically dependent on the dielectric constant of the solvent. In solvents with high dielectric constants, salts are typically fully dissociated into their constituent ions. However, in media with low dielectric constants, significant ionic association occurs, leading to the formation of ion pairs and, at higher concentrations, triple ions.

In solvents with low dielectric constants, the electrostatic forces between ions are strong, promoting the formation of ion pairs. As the concentration of the ionic liquid increases, these neutral ion pairs can further associate with free ions to form charged triple ions. This phenomenon is particularly significant for tetrabutylphosphonium (B1682233) methanesulfonate (B1217627) in solvents with a dielectric constant (εr) of less than 10. The formation of triple ions can be represented by the following equilibria:

Cationic Triple Ion: [P(C₄H₉)₄]⁺ + [P(C₄H₉)₄CH₃SO₃] ⇌ [[P(C₄H₉)₄]₂CH₃SO₃]⁺

Anionic Triple Ion: CH₃SO₃⁻ + [P(C₄H₉)₄CH₃SO₃] ⇌ [P(C₄H₉)₄(CH₃SO₃)₂]⁻

A notable example of this behavior is observed for tetrabutylphosphonium methanesulfonate in methylamine (B109427) solution, which has a low dielectric constant.

Conductometric studies provide a quantitative method for investigating ion-pair and triple-ion formation. The molar conductivity of an electrolyte solution changes with concentration, and in low dielectric constant solvents, a characteristic minimum in the molar conductivity versus the square root of concentration plot is indicative of triple-ion formation.

The conductance data for this compound in methylamine have been analyzed using the Fuoss-Kraus theory of triple-ion formation. This analysis allows for the determination of the ion-pair formation constant (Kₚ) and the triple-ion formation constant (Kₜ).

Table 1: Conductometric Parameters for this compound in Methylamine at 298.15 K

| Parameter | Value |

| Ion-Pair Formation Constant (Kₚ) | 1.2 x 10⁶ M⁻¹ |

| Triple-Ion Formation Constant (Kₜ) | 3.4 x 10³ M⁻¹ |

| Limiting Molar Conductance (Λ₀) | 150 S·cm²·mol⁻¹ |

This table presents data derived from conductometric studies of this compound in methylamine.

The large value of Kₚ indicates that the majority of the electrolyte exists as ion pairs. The value of Kₜ, while smaller than Kₚ, confirms the presence of a significant fraction of triple ions at higher concentrations.

Fourier-Transform Infrared (FTIR) spectroscopy offers a qualitative approach to studying ion-ion and ion-solvent interactions by probing the vibrational modes of the molecules. Changes in the vibrational frequencies of the solvent and the ions upon dissolution provide insights into the nature of these interactions.

For this compound in methylamine, FTIR studies have provided evidence for the formation of triple ions and the nature of the solvation process. The shifting of the stretching frequencies of functional groups in both the ionic liquid and the solvent molecules upon dissolution indicates the presence of strong interactions, such as hydrogen bonding and dipole-dipole forces. These spectral changes are consistent with the formation of associated species like ion pairs and triple ions.

The dielectric constant of the solvent plays a crucial role in determining the extent of ionic association. In solvents with higher dielectric constants, the electrostatic interactions between ions are weakened, leading to a lower tendency for ion-pair and triple-ion formation.

While detailed comparative studies of this compound across a wide range of low dielectric constant solvents are limited, the general principle holds that as the dielectric constant of the solvent increases, the ion association constants (Kₚ and Kₜ) are expected to decrease. This would result in a higher proportion of free ions in solution and a less pronounced minimum in the molar conductivity plot. For instance, in a solvent with a dielectric constant closer to that of acetone (B3395972) (εr ≈ 20.7), the formation of triple ions would be significantly less favorable compared to that in methylamine (εr < 10).

Triple-Ion Formation in Low Dielectric Constant Solvents

Solvation Dynamics and Specific Solute-Solvent Interactions

Solvation is the process by which solvent molecules arrange themselves around a solute molecule or ion. The dynamics of this process and the specific interactions that occur are fundamental to understanding the behavior of electrolytes in solution.

Spectroscopic techniques, particularly FTIR, are powerful tools for elucidating the consequences of solvation. By observing the changes in the vibrational spectra of the solvent and the solute, it is possible to infer the nature of the intermolecular forces at play.

Interionic Interactions and Structural Influence on Conductivity

The conductivity of ionic liquids is fundamentally governed by the mobility of their constituent ions, which is directly influenced by interionic forces, viscosity, and the size and shape of the ions. In the case of this compound, the nature of both the tetrabutylphosphonium cation ([P(C4H9)4]+) and the methanesulfonate anion (CH3SO3−) are critical determinants of its conductive properties.

In general, phosphonium-based ionic liquids, such as this compound, tend to exhibit higher ionic conductivity compared to their analogous ammonium-based counterparts. researchgate.net This is often attributed to the larger size of the phosphorus atom compared to nitrogen, which leads to a more diffuse charge distribution on the cation. This results in weaker Coulombic interactions between the cation and anion, lower viscosity, and consequently, greater ion mobility. researchgate.netnih.gov

The structure of the cation and anion significantly impacts conductivity. For phosphonium (B103445) ionic liquids, increasing the alkyl chain length on the cation generally leads to a decrease in conductivity due to increased van der Waals interactions and higher viscosity. helsinki.fi However, the relationship is not always linear and can be influenced by the nature of the anion. helsinki.fi

The interionic interactions in this compound are a combination of electrostatic forces between the charged phosphonium center and the sulfonate group, and van der Waals interactions between the butyl chains of the cation and the methyl group of the anion. researchgate.net The bulky and symmetric nature of the tetrabutylphosphonium cation can lead to a less efficient packing in the solid state and a lower melting point compared to smaller, more symmetric cations.

Host-Guest Chemistry and Complexation Behavior

Host-guest chemistry involves the formation of a complex between a host molecule, which has a cavity, and a guest molecule that fits within it. This non-covalent interaction can alter the physicochemical properties of the guest molecule.

This compound (TBPMS) has been shown to form inclusion complexes with both α-cyclodextrin (α-CD) and β-cyclodextrin (β-CD). nbu.ac.in Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them suitable hosts for a variety of guest molecules in aqueous solutions. nbu.ac.innih.gov

Physicochemical studies, including 1H NMR, 2D-ROESY, surface tension, and conductivity measurements, have confirmed the encapsulation of the TBPMS guest within the cyclodextrin (B1172386) hosts. nbu.ac.inresearchgate.net The formation of these inclusion complexes is driven by non-covalent interactions, primarily hydrophobic interactions between the butyl chains of the tetrabutylphosphonium cation and the hydrophobic cavity of the cyclodextrins. nbu.ac.in

Stoichiometry and Stability of Complexes

Research has demonstrated that TBPMS forms 1:1 stoichiometric inclusion complexes with both α-CD and β-CD. nbu.ac.inresearchgate.net This 1:1 ratio was determined through various methods, including titrimetric analysis and the observation of a single break point in surface tension and conductivity studies as the concentration of cyclodextrin was increased in a solution of TBPMS. nbu.ac.in

The stability of these inclusion complexes is described by their binding constants (Ka). Studies have shown that the inclusion complex with α-cyclodextrin is more stable than with β-cyclodextrin. nbu.ac.in This suggests a better fit of the tetrabutylphosphonium cation within the smaller cavity of α-cyclodextrin compared to the larger cavity of β-cyclodextrin. nbu.ac.in The binding constants and thermodynamic parameters for the complexation have been determined and are summarized in the table below.

Interactive Data Table: Thermodynamic Parameters for the Inclusion Complexation of this compound with Cyclodextrins

| Host | Binding Constant (Ka) (M⁻¹) | ΔG° (kJ mol⁻¹) | ΔH° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) |

| α-Cyclodextrin | 250 | -13.68 | -15.23 | -5.20 |

| β-Cyclodextrin | 180 | -12.87 | -14.15 | -4.30 |

Data sourced from a study by Roy et al. nbu.ac.in

Structural Aspects of Complexation

Spectroscopic evidence from 2D ROESY NMR experiments has provided insight into the geometry of the inclusion complexes. The observation of cross-peaks between the protons of the butyl chains of TBPMS and the inner protons of the cyclodextrin cavities confirms that the butyl groups are indeed encapsulated within the hosts. nbu.ac.in The data suggests that the tetrabutylphosphonium guest enters the cyclodextrin cavity through its wider rim. nbu.ac.in

FT-IR spectroscopy further supports the formation of these inclusion complexes. Shifts in the characteristic vibrational frequencies of both the TBPMS and the cyclodextrin molecules are observed upon complexation, indicating changes in their chemical environments due to the host-guest interaction. nbu.ac.in

Advanced Applications of Tetrabutylphosphonium Methanesulfonate in Chemical Systems

Catalytic Applications in Organic Synthesis and Transformations

As a catalyst, tetrabutylphosphonium (B1682233) methanesulfonate (B1217627) offers distinct advantages in various organic reactions, primarily owing to its nature as a phase-transfer catalyst and its thermal stability.

Tetrabutylphosphonium methanesulfonate functions effectively as a phase-transfer catalyst (PTC). This type of catalysis is crucial for reactions where reactants are located in separate, immiscible phases, such as a solid-liquid or aqueous-organic system. mdpi.com The fundamental role of a PTC is to transport a reactant from one phase into the other where the reaction can proceed. mdpi.comnih.gov

The mechanism involves the large, organophilic tetrabutylphosphonium cation forming an ion pair with an anion from the aqueous or solid phase. This ion pair is soluble in the organic phase, effectively shuttling the anion into the organic medium where it can react with the organic substrate. nih.gov The phosphonium (B103445) cation, being larger and more polarizable than analogous ammonium (B1175870) cations, often forms a looser ion pair with the reacting anion. This results in a more reactive, or "naked," anion in the organic phase, which can lead to significantly enhanced reaction rates and higher yields. nih.gov

The compound has been successfully employed as a catalyst in multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a product. A notable example is its use in the one-pot, solvent-free synthesis of dihydropyrimidine (B8664642) derivatives via the Biginelli reaction.

In a study, this compound catalyzed the reaction between various aromatic aldehydes, an active methylene (B1212753) compound (ethyl acetoacetate), and urea (B33335) or thiourea. The reaction demonstrated high efficiency under solvent-free conditions, highlighting a green chemistry approach.

Table 1: Synthesis of Dihydropyrimidine Derivatives Using this compound Catalyst This table presents a selection of results from the study, showing the versatility of the catalyst with different substrates.

| Aldehyde | Active Methylene Compound | Urea/Thiourea | Product Yield (%) |

| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Urea | 95% |

| 4-Nitrobenzaldehyde | Ethyl Acetoacetate | Urea | 92% |

| Benzaldehyde | Ethyl Acetoacetate | Thiourea | 94% |

| 4-Methylbenzaldehyde | Ethyl Acetoacetate | Thiourea | 90% |

Data sourced from a study on the synthesis of dihydropyrimidine derivatives.

While tetrabutylphosphonium salts are known for their broad catalytic utility, specific examples detailing the use of this compound as a primary catalyst for oxidation and reduction reactions are not prominently featured in the surveyed scientific literature. Its application is more established in the areas of phase-transfer catalysis and reactions where it can activate substrates through anion exchange.

As a phase-transfer catalyst, this compound is well-suited to facilitate nucleophilic substitution reactions, particularly in heterogeneous systems. By transferring the nucleophilic anion from an aqueous or solid phase into an organic phase, it overcomes the insolubility barrier that often hinders these reactions. nih.gov The transferred anion is less solvated and more reactive in the organic medium, leading to faster and more efficient substitution on an electrophilic substrate. nih.gov For example, a phosphonium salt can transport a cyanide anion from an aqueous solution of sodium cyanide into an organic solvent to react with an alkyl halide, a classic example of a reaction enabled by PTC. nih.gov

A key advantage of using this compound is its stability and potential for reuse, which is critical for sustainable and cost-effective chemical processes. In the synthesis of dihydropyrimidines, the catalyst was recovered and reused for multiple cycles with only a minor loss in its catalytic activity. This stability is partly attributed to the robust nature of the phosphonium cation, which exhibits greater thermal stability compared to many of its ammonium counterparts.

Table 2: Reusability of this compound Catalyst This table shows the performance of the recycled catalyst over four consecutive runs in the synthesis of a dihydropyrimidine derivative.

| Catalytic Run | Product Yield (%) |

| 1st | 95% |

| 2nd | 93% |

| 3rd | 92% |

| 4th | 90% |

Data reflects consistent performance with a slight decrease in yield after each cycle.

Applications in Carbon Capture and Utilization (CCU) Technologies

Ionic liquids are being actively investigated as next-generation solvents for carbon capture due to their low vapor pressure, thermal stability, and tunable properties. arxiv.org this compound has been identified as a promising component in hybrid solvents for post-combustion CO2 capture.

In one study, the performance of a hybrid solvent comprising 30 wt% monoethanolamine (MEA) and this compound ([TBP][MeSO3]) in an aqueous solution was optimized for CO2 absorption. mdpi.com The selection of [TBP][MeSO3] was based on its predicted capability to enhance CO2 capture when mixed with aqueous alkanolamines. mdpi.com This approach aims to combine the rapid reaction kinetics of traditional amine solvents like MEA with the favorable properties of ionic liquids to create a more efficient and stable capture system. mdpi.com

Furthermore, research into related compounds reinforces the suitability of the tetrabutylphosphonium ([TBP]) cation for this purpose. A study on tetrabutylphosphonium lysinate ([TBP][Lys]) for CO2 absorption demonstrated a synergistic effect when the ionic liquid was mixed with lysine, resulting in improved performance over the individual components. mdpi.com The inherent stability and CO2 affinity of phosphonium-based ionic liquids make them a key area of research for developing more energy-efficient CCU technologies. arxiv.org

Development of Hybrid Solvents for CO2 Absorption (e.g., with Monoethanolamine)

The development of novel solvents is critical for enhancing the efficiency of post-combustion CO2 capture. One promising approach involves the creation of hybrid solvents that combine the advantages of traditional chemical absorbents with ionic liquids. A notable example is the hybrid solvent consisting of an aqueous solution of monoethanolamine (MEA) and this compound ([TBP][MeSO3]). mdpi.com

In a specific study, the concentration of MEA was held constant at 30 wt%, a typical concentration for commercial CO2 absorption technologies, while the concentration of [TBP][MeSO3] was varied. mdpi.com The selection of [TBP][MeSO3] was informed by screening studies using the Conductor-like Screening Model for Real Solvents (COSMO-RS), which predicted its capability to be mixed with aqueous alkanolamines to effectively capture CO2. mdpi.com The research aimed to assess and optimize the solubility of CO2 in this new MEA-[TBP][MeSO3] hybrid solvent. mdpi.com The physical presence of CO2 absorbed by the solvent was confirmed through Fourier Transform-Infrared (FT-IR) Spectroscopy, which detected the formation of carbamate. researchgate.net This demonstrates a chemical interaction component to the absorption process, leveraging the reactive nature of MEA.

Kinetic Enhancement and Volatility Considerations in CO2 Capture Processes

In CO2 capture, both the rate of absorption (kinetics) and the amount of CO2 that can be absorbed (capacity) are crucial. While primary amines like MEA offer fast reaction kinetics, they suffer from high volatility and significant energy penalties for regeneration. researchinventy.commdpi.com The addition of ionic liquids such as this compound to aqueous amine solutions is a strategy to mitigate these drawbacks.

Optimization of CO2 Solubility Parameters (Concentration, Temperature, Pressure)

The solubility of CO2 in the aqueous MEA-[TBP][MeSO3] hybrid solvent has been systematically studied by optimizing several key parameters. Using Response Surface Methodology (RSM) with a central composite design (CCD), researchers investigated the influence of three independent variables: the concentration of [TBP][MeSO3] (ranging from 2 to 20 wt%), temperature (30–60 °C), and CO2 pressure (2–30 bar). researchgate.net

The experimental results demonstrated predictable trends for gas solubility. mdpi.com An increase in temperature was found to decrease CO2 solubility, which is expected as CO2 absorption is an exothermic process. mdpi.com Conversely, increasing the CO2 pressure significantly improved its solubility. mdpi.com The RSM analysis revealed that pressure had the most substantial effect on CO2 solubility among the three parameters. mdpi.com It also identified a significant interaction between temperature and pressure, where the effect of temperature on solubility was more pronounced at higher pressures. mdpi.com

Based on the experimental data, a quadratic equation was developed to model the CO2 mole fraction as a function of the three variables. researchgate.net

Empirical Equation for CO2 Solubility: Mole Fraction = 0.5316 − (2.76 × 10⁻⁴)A − (8.8 × 10⁻⁴)B + (8.48 × 10⁻³)C + (2.9 × 10⁻⁵)AB + (2.976 × 10⁻⁶)AC + (5.5 × 10⁻⁵)BC − (8.4 × 10⁻⁵)A² − (3.3 × 10⁻⁵)B² − (1.19 × 10⁻⁴)C² researchgate.net

Where:

A = [TBP][MeSO3] concentration (wt%)

B = Temperature (°C)

C = CO2 Pressure (bar)

The model predicted a maximum CO2 mole fraction of 0.670 under optimized conditions. mdpi.com Validation experiments confirmed the accuracy of the RSM model, with experimental data showing a percentage error between only 0.6% and 2.11% compared to the predicted values. researchgate.net

Table 1: Optimized Conditions for CO2 Solubility using RSM

| Parameter | Optimized Value |

|---|---|

| [TBP][MeSO3] Concentration | 2 wt% |

| Temperature | 30 °C |

| Pressure | 30 bar |

| Predicted Max. CO2 Mole Fraction | 0.670 |

Data sourced from an optimization study on CO2 absorption. mdpi.com

To further refine the optimization of CO2 solubility, advanced computational techniques have been applied. An Adaptive Neuro-Fuzzy Inference System (ANFIS), a form of artificial intelligence, was developed using the same experimental data for [TBP][MeSO3] concentration, temperature, and pressure. researchgate.net This ANFIS model was then paired with an Improved Grey Wolf Optimizer (IGWO) algorithm to identify the optimal operating conditions for maximizing CO2 solubility. researchgate.net

This integrated AI approach yielded a different set of optimal parameters compared to the initial RSM model. The ANFIS-IGWO collaboration predicted that the maximum CO2 mol fraction could be increased by 13.4% compared to the experimental data and the RSM results. researchgate.net

Table 2: Optimized Conditions for CO2 Solubility using ANFIS-IGWO

| Parameter | Optimized Value |

|---|---|

| [TBP][MeSO3] Concentration | 3.0933 wt% |

| Temperature | 40.5 °C |

| Pressure | 30 bar |

Data sourced from a study integrating artificial intelligence and modern optimization. researchgate.net

Electrochemical System Integration

Beyond carbon capture, this compound and similar phosphonium salts are valuable components in electrochemical systems due to their ionic conductivity, wide electrochemical windows, and ability to facilitate specific reactions.

This compound serves as a supporting electrolyte, providing a medium for ion transport, which is essential for any electrochemical cell. The tetrabutylphosphonium ([P(C4H9)4]+) cation is part of the quaternary ammonium/phosphonium class of cations frequently used in electrolytes for CO2 reduction. rsc.org These large organic cations can influence the reaction environment at the electrode surface. However, their use can also present challenges, as studies have shown that at the highly negative potentials required for some reduction reactions, these cations can promote cathodic corrosion, leading to catalyst leaching and deactivation. rsc.org

The methanesulfonate (CH3SO3−) anion also contributes to the electrolyte's properties. Methanesulfonic acid and its salts are known to enhance the electrochemical properties of electrolytes in other systems, such as vanadium redox flow batteries, by improving ion diffusion and the rate of redox reactions. researchgate.net

A significant application in electrochemical synthesis is the reduction of CO2 to higher-value chemicals like oxalate (B1200264) (C2O42−). arc-cbbc.nl This process typically requires a non-aqueous, or aprotic, solvent to prevent the formation of byproducts like formate (B1220265) and hydrogen. arc-cbbc.nl Phosphonium-based ionic liquids are well-suited for this purpose.

In systems designed for CO2 electroreduction to oxalate, a lead (Pb) electrode is often used as the catalyst. rsc.orgresearchgate.net The electrolyte system is crucial for achieving high efficiency. For instance, a study using a similar aprotic phosphonium-based ionic liquid, tetrabutylphosphonium 4-(methoxycarbonyl)phenoxide, in acetonitrile (B52724) achieved a Faradaic efficiency for oxalate of 93.8%. researchgate.net The general mechanism involves the electrochemical generation of a CO2 radical anion (CO2•−) at the cathode, followed by the coupling of two of these radicals to form the oxalate dianion. arc-cbbc.nl The use of aprotic electrolytes containing phosphonium salts like this compound is key to stabilizing these reactive intermediates and directing the reaction pathway towards C-C bond formation, leading to oxalate. arc-cbbc.nlresearchgate.net

Potential in High-Voltage/High-Energy Lithium Battery Electrolytes

The pursuit of lithium-ion batteries (LIBs) with higher energy density has led to significant interest in developing electrolytes capable of operating at high voltages, typically above 4.3 V. researchgate.netresearchgate.net Conventional electrolytes based on organic carbonates and LiPF₆ salt suffer from severe degradation at such high potentials, leading to a shortened cycle life. researchgate.net Ionic liquids (ILs) have emerged as promising alternatives due to their inherent properties like non-flammability, low vapor pressure, and high thermal and electrochemical stability. researchgate.netbohrium.com

Phosphonium-based ILs, a class to which this compound belongs, are particularly noteworthy for their potential in high-voltage applications. nih.gov Compared to their nitrogen-based counterparts, phosphonium ILs often exhibit superior thermal stability and a wider electrochemical window. nih.govbohrium.com For instance, research on methyltributylphosphonium (B12764379) bis(trifluoromethylsulfonyl)imide ([P₁₄₄₄]⁺[TFSI]⁻) has demonstrated an impressively wide electrochemical stability window of 7 V and excellent thermal stability up to 300 °C. bohrium.com The addition of phosphonium-based ILs to conventional carbonate electrolytes has also been shown to increase the oxidation limit of the electrolyte. figshare.com

While specific research focusing on this compound for high-voltage LIBs is not extensively detailed in the provided results, the advantageous characteristics of the tetrabutylphosphonium cation suggest its potential. The performance of an IL electrolyte is a function of both its cation and anion. bohrium.com Therefore, the electrochemical behavior of this compound would need to be empirically determined. However, the known stability of the phosphonium core makes it a strong candidate for further investigation in the development of next-generation, abuse-tolerant electrolytes for high-energy lithium batteries. bohrium.comnih.gov

Separation Process Engineering

This compound and related ionic liquids are being explored for various applications in separation process engineering, owing to their unique tunable properties.

Extractive Desulfurization of Liquid Fuels (e.g., Dibenzothiophene (B1670422) Removal)

The removal of sulfur compounds from liquid fuels is a critical process in petroleum refining to prevent SOₓ emissions and meet stringent environmental regulations. acs.orghsu.ac.ir Traditional hydrodesulfurization (HDS) is effective for many sulfur compounds but struggles with refractory aromatic sulfur compounds like dibenzothiophene (DBT) under mild conditions. utp.edu.my Extractive desulfurization (EDS) using ionic liquids has been identified as a promising and more environmentally friendly alternative. acs.orgresearchgate.net

The efficiency of an ionic liquid in EDS depends on its ability to selectively interact with and extract sulfur-containing molecules from the fuel phase. Studies have shown that the choice of both the cation and anion of the IL plays a crucial role. For instance, research on various ILs has demonstrated significant removal of DBT from model fuels. While specific data for this compound in this application is limited in the provided results, the performance of other ILs highlights the potential of this technology. For example, pyridinium-based ILs have shown high efficacy in DBT removal. The selection of an appropriate IL for desulfurization is guided by its selectivity for sulfur compounds, insolubility in oil, and recyclability.

Table 1: Performance of Selected Ionic Liquids in Extractive Desulfurization of Dibenzothiophene (DBT)

| Ionic Liquid | Oxidant | Temperature (°C) | Time (min) | DBT Removal Efficiency (%) |

| [BPy][BF₄] | H₂O₂ | 30 | 80 | 79 |

| [CH₂COOHPy][HSO₄] | H₂O₂ | 25 | 40 | 99.9 |

This table presents data for other ionic liquids to illustrate the potential of the extractive desulfurization process. Data from .

Forward Osmosis (FO) Systems as Draw Solutes

Forward osmosis (FO) is a membrane-based separation technology that utilizes an osmotic pressure gradient to drive water across a semi-permeable membrane. scispace.com A key challenge in FO is the development of an ideal draw solute that can generate high osmotic pressure and be easily regenerated. scispace.comresearchgate.net Thermoresponsive ionic liquids, which exhibit a lower critical solution temperature (LCST), are particularly attractive as they can be separated from water by a simple temperature change. nih.govacs.org

Tetrabutylphosphonium-based ILs have been extensively studied as potential draw solutes for FO systems. mdpi.commdpi.comnih.gov

In contrast, this compound ([P₄₄₄₄][MS]), which is more hydrophilic, did not show any LCST phase separation within the analyzed temperature range. mdpi.com This is a critical finding as the LCST property is essential for the thermal regeneration of the draw solute. The lack of LCST for [P₄₄₄₄][MS] suggests it may be less suitable for FO applications where thermal regeneration is desired.

Table 2: Lower Critical Solution Temperature (LCST) of Aqueous Solutions of Tetrabutylphosphonium-Based Ionic Liquids (20 wt%)

| Ionic Liquid | Anion | LCST (°C) |

| [P₄₄₄₄][MS] | Methanesulfonate | Not Observed |

| [P₄₄₄₄][BS] | Benzenesulfonate | Not Observed |

| [P₄₄₄₄][MBS] | p-Methylbenzenesulfonate | ~36 |

| [P₄₄₄₄][EBS] | p-Ethylbenzenesulfonate | ~25 |

Data compiled from mdpi.commdpi.com.

The primary driving force in forward osmosis is the osmotic pressure of the draw solution. mdpi.com An effective draw solute must be able to generate a high osmotic pressure. The osmolality of tetrabutylphosphonium-based ILs is also dependent on the anion structure. mdpi.com Highly hydrophilic ILs tend to have higher osmolality. mdpi.com

Studies have shown that the hydrophilicity of the tetrabutylphosphonium salts follows the order: [P₄₄₄₄][MS] > [P₄₄₄₄][BS] > [P₄₄₄₄][MBS] > [P₄₄₄₄][EBS]. mdpi.com Correspondingly, this compound generated a high osmotic pressure, which is a desirable characteristic for a draw solute.

Table 3: Osmotic Pressure of Aqueous Solutions of Tetrabutylphosphonium-Based Ionic Liquids

| Ionic Liquid | 10 wt% (atm) | 20 wt% (atm) |

| [P₄₄₄₄][MS] | 16.6 | 33.6 |

| [P₄₄₄₄][BS] | 13.7 | 33.3 |

| [P₄₄₄₄][MBS] | 10.7 | 25.5 |

| [P₄₄₄₄][EBS] | 9.4 | 17.9 |

Osmotic pressures were converted from osmolality values. Data from mdpi.com.

The performance of an FO system is ultimately evaluated by its water flux (J_w) and reverse solute flux (J_s). While [P₄₄₄₄][MS] generates high osmotic pressure, its lack of LCST is a drawback for regeneration. For comparison, the water and reverse solute fluxes for the thermoresponsive [P₄₄₄₄][MBS] have been measured. At an osmotic pressure of 25 atm (20 wt% solution), the water flux was 7.36 LMH (Liters per square meter per hour) and the reverse solute flux was 5.89 gMH (grams per square meter per hour) in the active-layer facing the draw solution (AL-DS) mode. mdpi.comnih.gov These results demonstrate that tetrabutylphosphonium-based ILs are promising draw solutes, but the anion must be carefully selected to balance high osmotic pressure with the ability to be regenerated, such as through an LCST phase transition.

Biomolecular Research and Pharmaceutical Applications

This compound is utilized in the fields of organic synthesis and the pharmaceutical industry. chemicalbull.com Its primary role in these areas is as a phase-transfer catalyst. chemicalbull.com Phase-transfer catalysts facilitate the reaction between reactants located in different phases (e.g., a water-soluble reactant and an organic-soluble reactant) by transporting one of the reactants across the phase boundary. This can lead to increased reaction rates and improved yields in the synthesis of complex organic molecules, which is a fundamental aspect of pharmaceutical development.

The compound is also noted for its applications in broader areas such as biomolecular research, protein biology, and analytical chemistry. sigmaaldrich.com While detailed research findings on its specific roles in these biomolecular and pharmaceutical applications are not extensively available in the provided search results, its function as a phase-transfer catalyst is a key enabling technology in the synthesis of pharmaceutically relevant compounds.

Proteomics: Protein Extraction and Solubilization (e.g., Membrane Proteins)

The analysis of membrane proteins is a critical challenge in proteomics due to their hydrophobic nature, which makes them difficult to extract and solubilize. nih.govnih.gov Effective solubilization requires disrupting the lipid bilayer without denaturing the protein, a task often accomplished with detergents. nih.gov Techniques for isolating membrane proteins vary but often involve enrichment from a microsomal membrane fraction followed by specific solubilization procedures. researchgate.net

Common methods for membrane protein extraction include two-phase partitioning and the use of specialized kits that employ mild, detergent-based protocols to enrich integral and membrane-associated proteins. researchgate.netthermofisher.com The choice of solubilizing agent is crucial; agents like sodium deoxycholate and proprietary detergents are used to mimic the lipid membrane environment, preventing protein aggregation. nih.govnih.gov While a variety of surfactants and methods exist for this purpose, specific research detailing the use of this compound for protein extraction and solubilization is not prominently available in the reviewed literature. The field relies on established protocols that are continuously being optimized for higher throughput and better compatibility with downstream analyses like mass spectrometry. frontiersin.org

Table 1: General Techniques in Membrane Proteomics

| Technique | Description | Purpose |

|---|---|---|

| Two-Phase Partitioning | A method that separates membrane vesicles based on their different surface properties. researchgate.net | Enrichment of specific membrane fractions, such as the plasma membrane. researchgate.net |

| Detergent-Based Solubilization | Utilizes detergents (e.g., sodium deoxycholate, Triton X-100) to mimic the lipid bilayer and solubilize hydrophobic membrane proteins. nih.govresearchgate.net | Prevents protein aggregation and prepares samples for analysis. nih.gov |

| Filter-Aided Sample Preparation (FASP) | A method that uses a filter device to retain proteins while allowing contaminants and detergents like SDS to be removed. nih.gov | Enables efficient detergent removal and protein digestion for mass spectrometry. |

| Specialized Extraction Kits | Commercial kits providing optimized, reagent-based procedures for the small-scale enrichment of membrane proteins. thermofisher.com | Simplifies and standardizes the extraction process for better reproducibility. thermofisher.com |

Drug Formulation and Delivery Enhancement

Enhancing the oral bioavailability of poorly soluble drugs is a major focus in the pharmaceutical industry. researchgate.netnih.gov Many new drug candidates are classified as Biopharmaceutics Classification System (BCS) Class II or IV, indicating poor aqueous solubility, which limits their dissolution and subsequent absorption. nih.gov A variety of technologies have been developed to overcome this challenge. nih.gov

Strategies to improve solubility and bioavailability include physical modifications like micronization and nanosizing, which increase the drug's surface area for dissolution. researchgate.net Formulation approaches such as solid dispersions, where the drug is dispersed in a carrier polymer in an amorphous state, and the use of cyclodextrins to form inclusion complexes, are also widely employed. nih.govmdpi.commdpi.com These methods aim to increase the drug's solubility in the gastrointestinal tract or maintain a supersaturated state to enhance absorption. mdpi.com Natural compounds, known as bioenhancers, can also be used to modulate membrane permeation or reduce pre-systemic metabolism. nih.gov While these are established methods for drug delivery enhancement, specific studies detailing the application of this compound as an excipient or formulation aid are not extensively documented in the available research.

Modulation of Enzyme Activity (e.g., Elastase Inhibition)

Elastase is a serine protease that degrades elastin, a key protein for tissue elasticity. nih.gov The dysregulation of elastase activity is linked to various pathological conditions, making it a target for therapeutic intervention. nih.gov The modulation of its activity, particularly through inhibition, is a significant area of research. nih.govscbt.com

The activity of elastase can be quantified using colorimetric assays, where the enzyme cleaves a specific substrate to release a colored compound, allowing for the measurement of inhibition or stimulation. nih.gov Inhibitors of elastase can be diverse, ranging from naturally occurring phytochemicals to synthetic compounds like 3-oxo-beta-sultams. nih.govnih.gov These inhibitors often work by forming a covalent adduct with the active-site serine of the enzyme, thereby blocking its catalytic function. nih.gov Research into elastase inhibitors focuses on achieving high potency and selectivity to distinguish between the target enzyme and other cellular processes. nih.gov Although various compounds have been identified as elastase modulators, there is no specific mention in the surveyed literature of this compound being investigated for this purpose.

Nanotechnology Applications

Achieving a stable and uniform dispersion of nanoparticles in a liquid medium is critical for many applications in nanotoxicology and nanomedicine. epa.govcapes.gov.br The tendency of nanoparticles to agglomerate in aqueous solutions can alter their properties and biological interactions. nih.gov Therefore, effective dispersion media are essential for obtaining reliable and reproducible results. epa.govcapes.gov.br

Various media have been explored for this purpose. A biocompatible dispersion medium that mimics lung fluid has been shown to effectively disperse nanoparticles like ultrafine titanium dioxide and multi-walled carbon nanotubes (MWCNTs) for in-vitro and in-vivo studies. epa.govcapes.gov.br Other approaches involve using stabilizing agents such as bovine serum albumin (BSA) or dipalmitoylphosphatidylcholine (DPPC), which adsorb to the nanoparticle surface and prevent agglomeration through steric and electrosteric hindrance. nih.gov Water-dispersible conjugated polymer nanoparticles have also been used to aid the dispersion of MWCNTs in aqueous solutions. rsc.org The choice of dispersion medium can significantly influence the composition of the protein corona that forms on nanoparticles in biological fluids, which in turn dictates their cellular interactions. nih.gov There is no specific evidence in the provided search results to suggest that this compound is used as a medium for nanoparticle dispersion.

The synthesis of nanomaterials is a rapidly advancing field, with various methods being developed to control the size, shape, and properties of the resulting materials. mdpi.com Techniques range from top-down approaches like sputtering, where high-energy particles are used to create thin films, to bottom-up chemical synthesis methods. mdpi.com

Microfluidic reactors have emerged as a powerful tool for nanomaterial synthesis, offering precise control over reaction conditions, reduced reagent consumption, and faster reaction times compared to conventional batch methods. mdpi.com Another common technique is electrospinning, which is used to produce core-shell nanofibers. mdpi.com The choice of synthesis method and the chemical environment are critical in determining the final characteristics of the nanomaterial. While ionic liquids, in general, can serve as media or catalysts in chemical reactions, the specific role of this compound in facilitating nanomaterial synthesis reactions is not detailed in the available literature.

Biomass Conversion and Processing

The conversion of lignocellulosic biomass into biofuels and valuable chemicals is a cornerstone of developing a sustainable bio-based economy. mdpi.comresearchgate.net A critical step in this process is the pretreatment of biomass to break down its complex structure and separate its main components: cellulose (B213188), hemicellulose, and lignin (B12514952). mdpi.com Ionic liquids, including tetrabutylphosphonium-based salts, have shown significant promise as effective solvents for biomass processing. researchgate.netnih.gov

Tetrabutylphosphonium salts, such as tetrabutylphosphonium hydroxide (B78521) and tetrabutylphosphonium chloride, are capable of dissolving cellulose efficiently, even in the presence of high concentrations of water. researchgate.netnih.govrsc.org Molecular dynamics simulations have shown that the dissolution process involves a cooperative mechanism where the anion (e.g., chloride) initially disrupts the hydrogen bonds within the cellulose structure, water helps to prevent strand reformation, and the large tetrabutylphosphonium (TBP) cation then separates the cellulose strands from the bundle. nih.govnih.gov This efficiency in dissolving cellulose makes these ionic liquids valuable for applications such as the preparation of cellulose nanocrystals and the extraction of lignin. rsc.orgrsc.org The extracted lignin can be valorized into aromatic compounds, while the remaining cellulose pulp can undergo further processing, such as enzymatic hydrolysis. rsc.orgrsc.org This integrated approach allows for the comprehensive utilization of biomass. rsc.org

Table 2: Research Findings on Tetrabutylphosphonium (TBP) Salts in Biomass Processing

| TBP Salt | Application | Key Finding | Citation |

|---|---|---|---|

| Tetrabutylphosphonium Hydroxide ([TBPH]) | Cellulose Dissolution | Dissolved 20 wt% cellulose within 5 minutes at 25°C in a solution containing 40 wt% water. | rsc.org |

| Tetrabutylphosphonium Chloride ([TBP]Cl) | Cellulose Dissolution Mechanism | The TBP cation, chloride anion, and water work cooperatively to separate cellulose strands. | nih.govnih.gov |

| Tetrabutylphosphonium Hydroxide ([TBPH]) | Cellulose Nanocrystal (CNC) Preparation | Enabled a high CNC yield of up to 72.2% through a partial dissolution and regeneration process. | rsc.org |

| 1-ethyl-3-methylimidazolium alkylbenzenesulfonate | Lignin Extraction | Achieved a lignin extraction yield exceeding 93% from sugarcane waste at elevated temperatures. | rsc.org |

Dissolution of Lignocellulosic Biomass (e.g., Cellulose)

The dissolution of lignocellulosic biomass, a critical step in its conversion to biofuels and other valuable chemicals, can be effectively achieved using phosphonium-based ionic liquids. While research has extensively focused on compounds like tetrabutylphosphonium chloride ([TBP]Cl) and tetrabutylphosphonium hydroxide ([TBP]OH), the underlying mechanisms provide insight into the potential of this compound.

Molecular dynamics simulations have revealed a cooperative mechanism in which the tetrabutylphosphonium cation and the anion work in concert to break down the complex structure of cellulose. iastate.edugcms.cz The anion initiates the process by disrupting the intricate network of hydrogen bonds within the cellulose strands. gcms.cz Subsequently, the bulky tetrabutylphosphonium cation plays a crucial role in permanently cleaving the cellulose strands from the main bundle. iastate.edu This action is energetically favorable and is a key step in the dissolution process. iastate.edu The presence of water can also influence this process, with studies on [TBP]Cl showing that water can assist in delaying the reformation of cellulose strands. gcms.cz

Transesterification Processes (e.g., Wet Microalgae to Fatty Acid Methyl Esters, FAME)

The conversion of lipids from sources like wet microalgae into fatty acid methyl esters (FAME), or biodiesel, is a vital transesterification process. Ionic liquids have emerged as effective catalysts in this field. Research has demonstrated the catalytic activity of tetrabutylphosphonium-based ionic liquids in the direct transesterification of wet microalgae, a process that significantly reduces the energy-intensive drying and lipid extraction steps.

For instance, studies on tetrabutylphosphonium carboxylate ionic liquids have shown high FAME yields. The basicity of the anion plays a significant role in the catalytic activity. While specific data on this compound is not as prevalent, the use of methanesulfonic acid as an acid catalyst in the transesterification of vegetable oils to produce biodiesel is well-documented. researchgate.net This indicates that the methanesulfonate anion can actively participate in the catalysis of transesterification reactions.

Therefore, it can be inferred that this compound could function as a dual-purpose agent, where the cation aids in the disruption of the microalgal cell wall to release lipids, and the methanesulfonate anion contributes to the acid-catalyzed transesterification of these lipids into FAME.

Pretreatment of Agricultural Residues (e.g., Corn Cobs, Corn Stalks)

The pretreatment of agricultural residues like corn cobs and corn stalks is essential to enhance their enzymatic hydrolysis for the production of biofuels and other biochemicals. This process aims to remove lignin and hemicellulose, thereby increasing the accessibility of cellulose to enzymes.

Tetrabutylphosphonium hydroxide ([TBP]OH) has been effectively employed for the pretreatment of corn cobs and corn stalks. nsf.gov Studies have shown that pretreatment with [TBP]OH aqueous solutions can significantly remove lignin and hemicellulose, leading to a substantial increase in the subsequent sugar yield from enzymatic hydrolysis. nsf.gov For example, pretreatment of corn cobs with [TBP]OH has resulted in sugar yields of up to 90.75%, a four-fold increase compared to untreated cobs. nsf.gov The ionic liquid disrupts the structure of lignin and breaks the ether bonds between lignin and hemicellulose. nsf.gov

Tribological Applications

The field of tribology, which focuses on friction, wear, and lubrication, has seen the emergence of ionic liquids as high-performance lubricants and lubricant additives. Phosphonium-based ionic liquids, in particular, have demonstrated excellent tribological properties.

Lubricant Properties of Phosphonium-Based Room Temperature Ionic Liquids

Phosphonium-based room temperature ionic liquids (RTILs) exhibit several properties that make them suitable as lubricants. Their negligible volatility, high thermal stability, and non-flammability are significant advantages over conventional lubricants. When used as additives in base oils, they can significantly enhance the anti-wear and friction-reducing properties of the lubricant.

The mechanism of lubrication involves the formation of a protective tribofilm on the sliding metal surfaces. This film, formed through tribochemical reactions between the ionic liquid and the metal, prevents direct contact between the surfaces, thereby reducing friction and wear.

Influence of Cationic Chain Length and Anionic Ring Size on Lubricant Performance

The performance of phosphonium-based ionic liquids as lubricants is influenced by the molecular structure of both the cation and the anion.

Cationic Chain Length: The length of the alkyl chains on the phosphonium cation has a direct impact on the lubricant's performance. Longer alkyl chains generally lead to a higher viscosity. While this can sometimes be beneficial, an optimal chain length is crucial for achieving the desired balance between viscosity and other properties.

Anionic Structure: The nature of the anion also plays a critical role. The anion influences the thermal stability and the interaction of the ionic liquid with the metal surfaces. For instance, anions containing phosphorus and fluorine have shown good anti-wear and anti-corrosion performance due to the formation of a protective phosphate (B84403) film on the sliding surfaces.

The following table summarizes the general influence of cation and anion structure on the properties of phosphonium-based ionic liquids as lubricants:

| Property | Influence of Cationic Chain Length | Influence of Anionic Structure |

| Viscosity | Increases with longer alkyl chains. | Influences overall viscosity and thermal stability. |

| Thermal Stability | Generally high for phosphonium cations. | Anion composition significantly affects thermal stability. |

| Tribofilm Formation | The cation participates in the formation of the protective layer. | The anion reacts with the metal surface to form a durable tribofilm. |

Chromatography

This compound is noted in chemical supplier information as a stationary phase for gas chromatography (GC) with "unique selectivities". iastate.edu GC is a powerful analytical technique used to separate and analyze volatile compounds. The stationary phase, a coating on the inside of the chromatographic column, is a critical component that determines the separation efficiency and selectivity.

Ionic liquids have gained traction as GC stationary phases due to their high thermal stability and tunable selectivity. The selectivity of a stationary phase refers to its ability to differentiate between various analytes based on differences in their physicochemical properties, such as polarity and hydrogen bonding capability.

Application as Stationary Phase in Gas Chromatography

This compound is recognized as a type of ionic liquid that can be utilized as a stationary phase in gas chromatography, offering unique separation selectivities. Ionic liquids, in general, provide a different separation mechanism compared to traditional polysiloxane or polyethylene (B3416737) glycol phases. This is attributed to their distinct intermolecular interactions, including ion-dipole, ion-induced dipole, and hydrogen bonding capabilities.

Detailed Research Findings:

Specific, in-depth research focusing exclusively on the performance of this compound as a GC stationary phase, including comprehensive data on retention indices for a wide range of analytes, column efficiency (plate numbers), and peak symmetry, is not extensively documented in the available scientific literature.

However, the broader class of phosphonium-based ionic liquids has been investigated for various GC applications. These studies indicate that the selectivity can be tuned by altering the cation and anion. For instance, moderately polar phosphonium-based ionic liquid columns have demonstrated suitability for the analysis of complex samples. The high thermal stability of these materials is a key advantage, allowing for the analysis of high-boiling point compounds.

Research into zwitterionic liquids, which share some structural similarities with ionic liquids like this compound, has shown that the thermal stability and film-forming properties on fused silica (B1680970) capillaries are critical for their performance as GC stationary phases. Degradation pathways and the effect of the chemical structure on thermal stability are active areas of investigation. For example, studies on imidazolium (B1220033) sulfonate zwitterionic liquids have revealed that thermal degradation can occur through the detachment of the anion system.

Data Tables:

Due to the absence of specific research data for this compound in the surveyed literature, a data table detailing its performance characteristics in gas chromatography cannot be provided at this time. Such a table would typically include:

Rohrschneider-McReynolds Constants: To characterize the polarity and selectivity of the stationary phase.

Retention Indices: For a standard set of probe compounds to establish a retention scale.

Separation Factors (α): For critical pairs of analytes to demonstrate separation efficiency.

Column Efficiency (plates/meter): To indicate the sharpness of the chromatographic peaks.

Thermal Stability Data: Including maximum operating temperature and bleed profile.

Future research dedicated to the characterization of this compound as a GC stationary phase would be necessary to generate this valuable data.

Advanced Spectroscopic and Computational Characterization of Tetrabutylphosphonium Methanesulfonate Systems

Spectroscopic Probes of Molecular Structure and Interactions

Spectroscopic techniques are invaluable tools for elucidating the structural and interactive properties of tetrabutylphosphonium (B1682233) methanesulfonate (B1217627) in different environments.

Conductometric analysis is a fundamental method to probe the ionic behavior of electrolytes like tetrabutylphosphonium methanesulfonate in solution. These studies reveal information about ion-pair formation, triple-ion formation, and the limiting molar conductance, which is a measure of the ion's ability to conduct electricity at infinite dilution.

In low dielectric constant solvents, such as methylamine (B109427) (εr < 10), this compound exhibits significant triple-ion formation. researchgate.netacs.org This phenomenon, where a neutral ion pair associates with an additional ion to form a charged species ((cation)₂anion⁺ or cation(anion)₂⁻), is a deviation from ideal electrolyte behavior. The conductance data in such systems are often analyzed using the Fuoss-Kraus theory of triple-ion formation. researchgate.netacs.org The formation of these triple ions is influenced by factors such as hydrogen bonding, dipole-dipole interactions, and the structural aspects of both the ionic liquid and the solvent molecules. researchgate.net

The extent of ion association can be quantified by the association constant (Kₐ), which can be determined using the Fuoss conductance-concentration equation. researchgate.net This analysis also yields the limiting molar conductance (Λ₀) and the ion-size parameter (R). The Walden product (Λ₀η, where η is the viscosity of the solvent) is another important parameter derived from conductance measurements, providing insights into the solvation of ions.

Table 1: Key Parameters from Conductometric Analysis of Ionic Liquids

| Parameter | Symbol | Description | Information Gained |

| Limiting Molar Conductance | Λ₀ | The molar conductivity of the electrolyte at infinite dilution. | Intrinsic mobility of the ions in a given solvent. |

| Association Constant | Kₐ | The equilibrium constant for the formation of ion pairs from free ions. | The extent of ion pairing in solution. |

| Triple-ion Formation Constant | Kₜ | The equilibrium constant for the formation of triple ions. | The tendency of the ionic liquid to form larger charged aggregates. |

| Walden Product | Λ₀η | The product of the limiting molar conductance and the solvent viscosity. | Provides insights into the solvation of the ions. |

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule and probing the interactions between the ionic liquid and solvent molecules. In the context of this compound, FTIR studies have been particularly insightful in understanding solvation processes.

When this compound is dissolved in a solvent like methylamine, shifts in the stretching frequencies of the solvent's functional groups are observed. researchgate.netacs.org For instance, changes in the N-H stretching vibrations of methylamine in the presence of the ionic liquid indicate the formation of hydrogen bonds between the methanesulfonate anion and the solvent molecules. The intensity of these shifted bands can provide a qualitative measure of the extent of solvation. researchgate.netacs.org

The characteristic vibrational bands of the tetrabutylphosphonium cation (C-H stretching and bending modes) and the methanesulfonate anion (S=O and S-O stretching modes) can also be analyzed. Changes in the position and shape of these bands upon dissolution can provide information about the local environment of the ions and the nature of ion-ion and ion-solvent interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds and for studying dynamic processes such as complexation. For this compound, ¹H, ¹³C, and ³¹P NMR spectroscopy would provide detailed structural information.

The ¹H NMR spectrum would show signals corresponding to the different protons in the butyl chains of the cation and the methyl group of the anion. The chemical shifts, signal multiplicities, and coupling constants would confirm the structure of the ions. Similarly, the ¹³C NMR spectrum would provide information about the carbon skeleton of both the cation and the anion.

³¹P NMR is particularly useful for studying phosphonium (B103445) salts. The phosphorus nucleus in the tetrabutylphosphonium cation would give a distinct signal, and its chemical shift can be sensitive to the surrounding electronic environment and any potential complexation. researchgate.net The formation of complexes between the ionic liquid and other molecules or ions in solution can be monitored by changes in the chemical shifts of the nuclei involved. nih.govbmc-rm.org For instance, a change in the ³¹P chemical shift upon addition of a potential ligand would indicate an interaction at the phosphorus center.

Table 2: Expected NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | P-CH₂- | ~1.5 - 2.0 |

| ¹H | -CH₂-CH₂-CH₃ | ~1.3 - 1.6 |

| ¹H | -CH₂-CH₃ | ~0.9 - 1.0 |

| ¹H | CH₃-SO₃⁻ | ~2.5 - 3.0 |

| ¹³C | P-CH₂- | ~20 - 30 |

| ¹³C | -CH₂-CH₂-CH₃ | ~20 - 30 |

| ¹³C | -CH₂-CH₃ | ~13 - 15 |

| ¹³C | CH₃-SO₃⁻ | ~40 - 50 |

| ³¹P | R₄P⁺ | ~30 - 40 |

Note: These are approximate ranges and can vary depending on the solvent and other experimental conditions.

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide a powerful complement to experimental techniques, offering molecular-level insights into the structure, dynamics, and reactivity of this compound.

DFT calculations are also instrumental in understanding the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the chemical reactivity and stability of the system. nih.gov The distribution of electron density and the molecular electrostatic potential (MEP) can be mapped to identify the regions of the ions that are most likely to participate in interactions. nih.gov